engrailed protein, Bombyx

Homeodomain Sequence identity Paralog divergence

Engrailed protein, Bombyx (Bm En), encoded by the Bombyx mori engrailed gene, is a homeodomain-containing transcription factor that serves as the lepidopteran ortholog of the Drosophila melanogaster segmentation polarity protein Engrailed. The full-length Bm En cDNA encodes a 372-amino-acid protein with a deduced molecular mass of 42 kDa, containing four conserved domains (including the homeodomain) shared with Drosophila En and In proteins, plus two En-specific domains not found in In proteins.

Molecular Formula C16H15NO3
Molecular Weight 0
CAS No. 145892-94-0
Cat. No. B1177257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameengrailed protein, Bombyx
CAS145892-94-0
Synonymsengrailed protein, Bombyx
Molecular FormulaC16H15NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombyx mori Engrailed Protein (CAS 145892-94-0): A Lepidopteran-Specific Homeodomain Transcription Factor for Silk Gland and Segmentation Research


Engrailed protein, Bombyx (Bm En), encoded by the Bombyx mori engrailed gene, is a homeodomain-containing transcription factor that serves as the lepidopteran ortholog of the Drosophila melanogaster segmentation polarity protein Engrailed [1]. The full-length Bm En cDNA encodes a 372-amino-acid protein with a deduced molecular mass of 42 kDa, containing four conserved domains (including the homeodomain) shared with Drosophila En and In proteins, plus two En-specific domains not found in In proteins [1]. This compound is primarily utilized as a cDNA clone resource (RIKEN BRC RDB01830) for studying silk gland compartmentalization, embryonic segmentation, and the evolution of developmental gene regulatory networks in Lepidoptera [1][2].

Why Generic Substitution Fails for Bombyx mori Engrailed: Evidence Against Interchangeability with Drosophila or Vertebrate Engrailed Homologs


Procurement of a generic engrailed-family protein (e.g., Drosophila En, mouse En-1/En-2, or even Bombyx Invected) cannot substitute for Bombyx engrailed in experiments requiring lepidopteran-specific structural and regulatory properties. Sequence analysis reveals that Bombyx En and In homeodomains share 59/60 amino acids (98.3% identity), whereas Drosophila En and In homeodomains share only 52/60 (86.7%), indicating distinct paralog divergence patterns between species [1]. Furthermore, Bombyx En lacks the polyglutamine and polyalanine stretches present in Drosophila En, and Bombyx En and In exhibit a unique silk gland-specific co-expression pattern (middle silk gland, not posterior) not observed in any non-lepidopteran engrailed homolog [1]. These molecular and expression-level differences preclude meaningful functional substitution.

Quantitative Differentiation of Bombyx mori Engrailed Protein: Head-to-Head Sequence Identity and Structural Evidence Against Closest Analogs


Bombyx En and In Homeodomains Are 98.3% Identical, Versus 86.7% for Drosophila Paralogs—Implications for Functional Redundancy and Silk Gland Research

Direct sequence comparison within the Hui et al. (1992) study demonstrates that the homeodomains of Bombyx En and Bombyx In proteins share 59 out of 60 amino acids (98.3% identity), whereas the homeodomains of Drosophila melanogaster En and In share only 52 out of 60 amino acids (86.7% identity) [1]. This 11.6 percentage-point difference indicates that Bombyx engrailed paralogs have retained substantially higher homeodomain sequence identity than their dipteran counterparts, suggesting greater functional overlap between Bombyx En and In in lepidopteran development [1].

Homeodomain Sequence identity Paralog divergence Silk gland Compartmentalization

Region I of Bombyx Invected Protein Is 93.75% Identical to Drosophila Invected—Confirming Orthology for Cross-Species Functional Assays

Region I, a conserved domain shared among all insect En-like proteins, shows 15 out of 16 amino acid identity (93.75%) between Bombyx In and Drosophila In proteins, directly establishing the orthologous relationship between these invected genes [1]. This high conservation is specifically noted in the study as evidence that the isolated Bombyx cDNAs are the true counterparts of Drosophila en and in [1].

Orthology validation Invected Region I Sequence conservation Cross-species comparison

Bombyx En N-Terminal Domain Is Only 73.3% Identical to Drosophila En—Demonstrating Lepidopteran-Specific Divergence in a Key Regulatory Region

The N-terminal En-specific domain of Bombyx En shares 11 out of 15 amino acids (73.3% identity) with Drosophila melanogaster En, whereas the same domain is 100% identical between D. melanogaster En and D. virilis En [1]. This 26.7% divergence between Bombyx and Drosophila En contrasts sharply with the complete conservation observed between the two dipteran species, indicating that lepidopteran engrailed has accumulated significant lineage-specific changes in a domain that is otherwise invariant within Diptera [1].

N-terminal domain En-specific domain Sequence divergence Lepidopteran Transcriptional regulation

Central En-Specific Domain Shows Differential Conservation: 8/12 Identity with D. melanogaster En vs 9/12 with D. virilis En

The central En-specific domain of Bombyx En shares 8 out of 12 amino acids (66.7%) with Drosophila melanogaster En, but 9 out of 12 (75%) with Drosophila virilis En [1]. This graded conservation pattern suggests that the central domain is evolving under selective constraints that differ between dipteran lineages, with Bombyx En retaining a domain that is more similar to the ancestral dipteran state represented by D. virilis [1].

Central domain En-specific Sequence conservation Drosophila virilis Evolutionary divergence

Bombyx En Lacks Polyglutamine and Polyalanine Stretches Present in Drosophila En—A Structural Feature Relevant to Protein Aggregation and Transcriptional Activity Assays

The Bombyx En protein is reported to lack the polyglutamine and polyalanine stretches that are prominent features of the Drosophila En protein [1]. The Drosophila melanogaster En protein (UniProt P02836, 552 amino acids) contains extensive homopolymeric amino acid runs that have been implicated in transcriptional activation and protein aggregation [1][2]. The absence of these low-complexity sequences in Bombyx En (372 amino acids) represents a fundamental structural simplification that may alter its biophysical behavior and transcriptional regulatory properties relative to the Drosophila ortholog [1].

Polyglutamine Polyalanine Structural divergence Transcriptional regulation Protein aggregation

Best-Fit Research and Industrial Application Scenarios for Bombyx mori Engrailed Protein (CAS 145892-94-0)


Silk Gland Compartmentalization and Silk Protein Gene Regulation Studies in Bombyx mori

The Bombyx engrailed cDNA clone (RIKEN BRC RDB01830) is uniquely suited for studying anterior–posterior compartmentalization of the silk gland because Bm en and Bm in are co-expressed in the middle silk gland but not in the posterior silk gland during the fourth molt/fifth intermolt period [1]. This tissue-restricted expression pattern, combined with the 98.3% homeodomain identity between Bm En and Bm In, allows researchers to probe silk gland compartment specification using single-gene perturbations with reduced paralog compensation effects [1].

Evolutionary Developmental Biology: Lepidopteran Segmentation and Germ Type Transition Studies

Bombyx engrailed is a critical marker for studying the evolution of insect segmentation mechanisms, as Bombyx mori represents an evolutionarily intermediate state between short-germ and long-germ embryogenesis [2]. The engrailed stripes in Bombyx are generated sequentially from anterior to posterior, but unlike in classic short-germ insects, segmentation occurs without marked germ band elongation, and gastrulation begins at a later embryonic stage compared with other insects [2]. This unique embryological context makes Bombyx engrailed indispensable for comparative segmentation research that cannot be addressed using Drosophila (long-germ) or Tribolium (short-germ) engrailed markers.

Structure–Function Studies of Insect Engrailed Proteins Using a PolyQ/PolyA-Free Scaffold

For biochemical and biophysical studies of engrailed homeodomain function—including DNA-binding assays, protein–protein interaction screens, and structural biology—Bombyx En offers a naturally simplified protein scaffold free of the polyglutamine and polyalanine stretches that complicate Drosophila En purification, solubility, and aggregation behavior [1][3]. The absence of these low-complexity regions (present in the 552-amino-acid Drosophila En but absent from the 372-amino-acid Bombyx En) makes Bombyx En a superior choice for in vitro experimental systems requiring homogeneous protein preparations [1][3].

Phylogenetic and Orthology Validation Studies of Insect Homeobox Genes

The Bombyx engrailed cDNA, with its well-characterized domain architecture (four conserved domains shared with Drosophila En/In, plus two En-specific and one In-specific domains) and quantified sequence identity values (e.g., Region I of Bm In at 93.75% identity to Drosophila In; N-terminal En domain at 73.3% identity to Drosophila En), serves as an essential lepidopteran reference sequence for phylogenetic analyses of engrailed-family gene evolution across Holometabola [1]. Its unique genomic features—including the presence of homeobox introns shared exclusively with dipteran and lepidopteran engrailed/invected genes—make it irreplaceable for reconstructing the ancestral state of insect engrailed-family loci [1].

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